Cas no 56705-89-6 (4-(4-tert-Butylphenoxy)aniline)

4-(4-tert-Butylphenoxy)aniline structure
56705-89-6 structure
Product Name:4-(4-tert-Butylphenoxy)aniline
CAS No:56705-89-6
MF:C16H19NO
MW:241.328164339066
CID:1079586
PubChem ID:82498
Update Time:2025-04-20

4-(4-tert-Butylphenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(4-tert-Butylphenoxy)aniline
    • 4-[4-(2-Methyl-2-propanyl)phenoxy]aniline
    • 1-(4-(4-tert-butylphenoxy)phenyl)ethanone
    • 1-[4-(3-TERT-BUTYL-PHENOXY)-PHENYL]-ETHANONE
    • 4-(4-(tert-butyl)phenoxy)aniline
    • 4-(4'-t-butylphenoxy)aniline
    • 4-(4'-tert-butylphenoxy)acetophenone
    • 4-(4-tert-Butyl-phenoxy)-anilin
    • 4-(4-tert-butyl-phenoxy)-aniline
    • 4-(4-tert-butyl-phenoxy)-phenylamine
    • AG-G-77469
    • CTK5D3222
    • KB-217309
    • SMR000268191
    • [4-(4-tert-butylphenoxy)phenyl]amine
    • 4-Amino-4'-tert-Butyl Diphenyl Ether
    • STK259699
    • SCHEMBL554687
    • CHEMBL1459578
    • PD096053
    • NCGC00245618-01
    • DTXSID30275789
    • cid_82498
    • FHOZTGQNSUZCIN-UHFFFAOYSA-N
    • AKOS002671028
    • PD096052
    • MLS000686543
    • HMS2528C11
    • 4-Amino-4'-tert butyl diphenyl ether
    • 4-AMINO-4/'-TERT BUTYL DIPHENYL ETHER
    • DB-112832
    • 145157-87-5
    • 56705-89-6
    • BDBM68082
    • 4-Amino-4'-tert butyl diphenylether
    • MDL: MFCD00443715
    • Inchi: 1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3
    • InChI Key: FHOZTGQNSUZCIN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)N)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 241.14677
  • Monoisotopic Mass: 241.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 35.2A^2

Experimental Properties

  • PSA: 35.25
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